1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Description
1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a pyrrole-2,5-dione derivative characterized by a pent-4-yn-1-yl substituent at the 1-position of the heterocyclic core. The pyrrole-2,5-dione (maleimide) moiety is a versatile scaffold known for its electron-deficient nature and reactivity, enabling applications in polymer chemistry, pharmaceuticals, and agrochemicals . The alkyne functional group in the pent-4-yn-1-yl chain introduces unique reactivity, such as participation in click chemistry or polymerization, distinguishing it from other derivatives with aryl or halogen substituents .
Structure
3D Structure
Properties
IUPAC Name |
1-pent-4-ynylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h1,5-6H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPVKZBWXHAPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction proceeds under mild conditions, often in the presence of a suitable solvent such as toluene, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of complex heterocyclic compounds that are essential in developing new materials and pharmaceuticals. The ability to undergo various chemical reactions, such as oxidation and substitution, enhances its utility in synthetic chemistry .
Research indicates that derivatives of 1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibit potential biological activities:
Antimicrobial Properties:
Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for new antimicrobial agents.
Anticancer Activity:
Research is ongoing to evaluate the compound's effectiveness against various cancer cell lines. Preliminary results suggest that it may inhibit specific enzymes involved in tumor growth .
Medicinal Chemistry
The compound is being explored for its potential in drug development. Its ability to interact with molecular targets such as enzymes and receptors can lead to the modulation of cellular processes. This makes it a candidate for targeting specific pathways in diseases like cancer and metabolic disorders .
Industrial Applications
In the industrial sector, this compound is utilized in the production of advanced materials and polymers. Its unique chemical properties allow it to be incorporated into various formulations that require enhanced mechanical or thermal stability .
Case Study 1: Antimicrobial Activity Assessment
A study conducted on the antimicrobial properties of derivatives of this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The results indicated a dose-dependent response, suggesting potential for development into therapeutic agents .
Case Study 2: Anticancer Research
In vitro studies on its anticancer activity revealed that specific derivatives could induce apoptosis in human cancer cell lines. The mechanism was linked to the inhibition of key metabolic enzymes involved in cell proliferation . Further research is needed to explore these effects in vivo.
Mechanism of Action
The mechanism by which 1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell function .
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Pyrrole-2,5-dione derivatives are widely employed in agrochemicals. Key examples include:
- 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide) : Used as a fungicide, this compound features a halogenated aryl substituent. The electron-withdrawing chlorine and fluorine atoms enhance stability and bioactivity against fungal pathogens .
- Chromafenozide: A benzopyran-based insecticide, structurally distinct but sharing the hydrazide functional group, highlighting the versatility of dione derivatives in pest control .
Key Differences :
- The target compound’s alkyne chain may reduce bioactivity compared to halogenated aryl groups in fluoroimide due to decreased electrophilicity and membrane permeability.
- The alkyne group offers orthogonal reactivity for functionalization, unlike the static halogen substituents in agrochemical analogs.
Conjugated Polymer Derivatives
Pyrrole-2,5-dione derivatives are incorporated into conjugated polymers for optoelectronic applications. Notable systems include:
Comparison with the Target Compound :
- Electronic Effects : The electron-deficient pyrrole-2,5-dione core in the target compound could enhance electron transport in n-type semiconductors, contrasting with PEDOT’s p-type behavior .
- Substituent Impact : The alkyne chain may disrupt conjugation compared to planar aryl or thiophene groups, reducing conductivity. However, it could serve as a crosslinking site for network polymers .
Data Table: Structural and Functional Comparison
| Compound | Substituent | Key Applications | Notable Properties |
|---|---|---|---|
| 1-(pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione | Pent-4-yn-1-yl | Polymer chemistry, click chemistry | Alkyne reactivity, moderate electron-deficiency |
| 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione | 4-Fluorophenyl, Cl | Fungicide | High bioactivity, stability |
| PEDOT | Ethylenedioxythiophene | Conductive films, OLEDs | High conductivity, optical transparency |
Research Findings and Hypotheses
- Reactivity : The alkyne group in the target compound enables Huisgen cycloaddition (click chemistry), a feature absent in halogenated agrochemical analogs. This could facilitate polymer functionalization or bioconjugation .
- Electronic Properties : Computational studies suggest that the alkyne’s electron-withdrawing effect may lower the LUMO energy of the pyrrole-2,5-dione core, enhancing electron-accepting capacity in organic semiconductors .
- Biological Activity : While fluoroimide’s halogenated structure optimizes fungicidal activity, the alkyne substituent may redirect applications toward synthetic intermediates rather than direct bioactivity .
Biological Activity
1-(Pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as 1-pent-4-ynylpyrrole-2,5-dione, is an organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C9H9NO2 |
| Molecular Weight | 163.173 g/mol |
| CAS Number | 548777-18-0 |
| IUPAC Name | 1-pent-4-ynylpyrrole-2,5-dione |
The structure features a pyrrole ring substituted with a pent-4-yn-1-yl group, which contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This process can be optimized using continuous flow reactors to enhance yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of pyrrole derivatives. For instance, derivatives of pyrrole compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The antimicrobial activity is often assessed using the broth microdilution method, where the minimum inhibitory concentration (MIC) is determined .
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human peripheral blood mononuclear cells (PBMCs) stimulated by anti-CD3 antibodies or lipopolysaccharide .
The antiproliferative effects on PBMCs have also been documented, showing significant inhibition rates compared to standard anti-inflammatory drugs like ibuprofen. For example, certain derivatives showed up to 85% inhibition at higher concentrations .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity involved in metabolic pathways or signal transduction processes. For instance, it has been suggested that the compound can inhibit enzymes that play critical roles in inflammation and cell proliferation .
Case Studies
Several case studies have been conducted to explore the pharmacological potential of pyrrole derivatives:
- Study on Anti-inflammatory Effects : A study evaluated the effects of various pyrrole derivatives on PBMCs and found that certain compounds significantly reduced cytokine production and cell proliferation. The strongest effects were observed in specific derivatives which could lead to potential therapeutic applications in inflammatory diseases .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyrrole derivatives against a range of bacterial pathogens. The results indicated that these compounds could serve as effective agents in treating bacterial infections resistant to conventional antibiotics .
Q & A
Q. What crystallographic data are available for structural analogs, and how can they inform polymorph screening?
- Crystallography Resources : Refer to CCDC entries (e.g., 952292 for pyrrolidine-dione derivatives) to analyze packing motifs. Polymorph screening via solvent-mediated crystallization (e.g., ethanol/water) with PXRD validation .
Methodological Notes
- Contradictory Data : Discrepancies in biological activity may stem from impurity profiles (e.g., residual solvents). Always characterize compounds to ≥95% purity (HPLC) before testing .
- Advanced Synthesis : For scale-up, consider continuous-flow reactors to improve heat transfer and reduce side reactions in exothermic steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
